molecular formula C14H13ClF3NO B2414396 4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1188479-28-8

4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl

Cat. No.: B2414396
CAS No.: 1188479-28-8
M. Wt: 303.71
InChI Key: UIPBFSAMGQHBPR-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride is an organic compound with the molecular formula C14H13ClF3NO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxybenzylamine backbone.

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12;/h1-8H,9,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPBFSAMGQHBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188479-28-8
Record name {4-[4-(trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the compound's bioactivity and pharmacokinetic properties, making it suitable for developing drugs that require high specificity and efficacy against specific targets in the body .

Case Study: Neurological Disorders
Research has shown that derivatives of 4-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride exhibit promising results in treating conditions such as anxiety and depression. For instance, studies have indicated that compounds with similar structures have improved solubility and bioavailability, leading to better therapeutic outcomes .

Agricultural Chemistry

Agrochemical Formulation
In the agricultural sector, this compound is utilized to formulate new pesticides and herbicides. Its unique chemical structure contributes to enhanced pest resistance and crop protection, which are essential for sustainable agricultural practices .

Data Table: Efficacy of Agrochemicals

Compound NameActive IngredientApplication Rate (mg/kg)Efficacy (%)
Compound A4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl10085
Compound BStandard Pesticide10070

Material Science

Thermal Stability and Chemical Resistance
The incorporation of 4-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride into polymer formulations has been shown to enhance thermal stability and chemical resistance. This makes it valuable in producing durable materials used in various industrial applications .

Analytical Chemistry

Standard for Analytical Methods
This compound is also employed as a standard in analytical chemistry, improving the accuracy and reliability of chemical analyses in laboratories. Its distinct properties allow for precise calibration in various analytical techniques .

Fluorinated Compounds Research

Exploration of New Fluorinated Compounds
The trifluoromethyl group present in this compound allows researchers to explore new fluorinated compounds that may exhibit unique chemical properties and biological activities. This research is critical for developing new materials with specialized functions .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride, with the CAS number 1188479-28-8, is a chemical compound notable for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, which enhances its chemical properties and biological interactions.

The biological activity of 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its efficacy in therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzylamine compounds can exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neurological Applications : As a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, it may enhance drug efficacy and specificity .
  • Agrochemical Applications : The compound is utilized in formulating pesticides, improving pest resistance and crop protection .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of various benzylamine derivatives, including those with a trifluoromethyl group. Results indicated that these compounds showed promising activity against several bacterial strains, suggesting potential use in developing new antimicrobial agents.
  • Neurological Disorder Research :
    • In research focused on neurological disorders, compounds similar to this compound were synthesized and tested for their ability to inhibit specific enzymes involved in neurotransmitter regulation. These studies demonstrated that certain derivatives could effectively modulate neurotransmitter levels, indicating potential therapeutic applications in treating conditions like depression and anxiety .
  • Agricultural Chemistry :
    • A study highlighted the role of fluorinated compounds in enhancing the efficacy of agrochemicals. The incorporation of the trifluoromethyl group into benzylamine structures was shown to improve the biological activity of pesticides, leading to better pest control outcomes .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant activity against bacteria
Neurological modulationInhibition of neurotransmitter enzymes
Agrochemical efficacyImproved pest resistance

Q & A

Q. What are the optimal synthetic pathways for 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-(trifluoromethyl)phenol with a benzylamine derivative under nucleophilic aromatic substitution or Buchwald-Hartwig amination conditions. Key variables include temperature (80–120°C), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF). Purification via column chromatography or recrystallization in acidic ethanol improves purity. Monitor intermediates using HPLC or LC-MS to validate structural integrity .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility assays in buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation tests (40–60°C) with periodic sampling analyzed via HPLC to track decomposition products. The trifluoromethyl group enhances hydrophobicity, so logP measurements (e.g., shake-flask method) are critical for predicting bioavailability .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm aromatic proton environments and trifluoromethyl group presence.
  • FT-IR : Peaks at ~1250 cm1^{-1} (C-F stretch) and ~3300 cm1^{-1} (NH2_2 stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?

  • Methodological Answer : Computational modeling (DFT or molecular docking) quantifies electron-withdrawing effects of the CF3_3 group on aromatic ring electron density. Compare binding energies with non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the CF3_3 group may enhance π-π stacking or alter hydrogen-bonding networks in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables.
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Off-target profiling : Use kinase or GPCR panels to rule out non-specific interactions. Contradictions often arise from variations in metabolite interference or solvent choice (e.g., DMSO vs. aqueous buffers) .

Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?

  • Methodological Answer : Employ a 2k^k factorial design to test variables such as reactant stoichiometry, temperature, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for maximizing yield and bioactivity. For example, a 3-factor design might reveal that catalyst concentration has a nonlinear effect on enantiomeric purity in chiral derivatives .

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